Specific Scientific Field: Chemical Engineering and Technology
Summary of the Application: Thioxanthone-based compounds, including 2-Amino-thioxanthen-9-one, have been synthesized and evaluated as a component of photoredox catalysts/photoinitiating systems for the free-radical polymerisation (FRP) of acrylates and the ring-opening cationic polymerisation (CP) of epoxy monomers.
Methods of Application or Experimental Procedures: The performance of the obtained thioxanthones in two- and three-component photoinitiating systems, in combination with amines, iodonium or sulphonium salt, as well as with alkyl halide, for photopolymerisation processes upon exposure to light emitting diodes (LEDs) with a maximum emission of 405 nm and 420 nm, was investigated.
Results or Outcomes: Excellent photoinitiating efficiency and high final conversions of functional groups were observed. The outcome of this research is the development of high-performance visible photosensitive resins with improved photosensitivity obtained thanks to the development of entirely novel photoinitiating systems specifically adapted for this application.
Specific Scientific Field: Polymer Chemistry
Summary of the Application: Thioxanthone derivatives, including 2-Amino-thioxanthen-9-one, have been proposed as strongly reducing metal-free photoredox catalysts in organocatalyzed atom transfer radical polymerization (ATRP).
Methods of Application or Experimental Procedures: The photoinitiation activity of these molecules was verified during photopolymerization processes performed upon exposure to visible LEDs of 420, 455, and 470 nm.
Results or Outcomes: The study found that thioxanthone derivatives efficiently activate the ATRP of methyl methacrylate using a visible LED as an irradiation source.
Specific Scientific Field: Organic Chemistry
Summary of the Application: Thioxanthone, including 2-Amino-thioxanthen-9-one, plays a unique role in photochemistry.
Methods of Application or Experimental Procedures: Thioxanthone is employed as a mediator in various photochemical reactions, including polymerisation reactions and organic transformations.
Results or Outcomes: The use of thioxanthone in photoorganocatalysis has been recognized by the organic chemistry community as an important part of photochemistry and catalysis.
Summary of the Application: Thioxanthone derivatives, including 2-Amino-thioxanthen-9-one, have been synthesized and introduced as photosensitizers of iodonium salt for cationic and free-radical photopolymerization of epoxy and an acrylate monomer.
Methods of Application or Experimental Procedures: Photoinitiation activity of these molecules was verified during photopolymerization processes performed upon exposure to visible LEDs of 420, 455, and 470 nm.
Results or Outcomes: The most important result of this study is the design and possible application of photosensitizers/photocatalysts for photopolymerization processes.
Summary of the Application: Thioxanthone derivatives, including 2-Amino-thioxanthen-9-one, have been used in the synthesis of structurally diverse carboxylic acids.
Methods of Application or Experimental Procedures: After the optimal conditions were obtained, the scope was extended to a range of structurally diverse carboxylic acids.
Results or Outcomes: The formation of six-membered rings was generally favored over five- and seven-membered rings, xanthone 65 being obtained in 77% yield and 1,2,3-trimethoxy-9 H-xanthen-9-one (67) in 93% yield.
2-amino-9H-thioxanthen-9-one, also known as Hycanthone, has the molecular formula C₁₃H₉NOS and a molecular weight of 227.28 g/mol. It features a thioxanthene core with an amino group at the 2-position. This compound is notable for its potential applications in medicinal chemistry and photochemistry due to its unique structural properties and reactivity .
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .
The major products from these reactions include:
2-amino-9H-thioxanthen-9-one exhibits several biological activities:
The synthesis of 2-amino-9H-thioxanthen-9-one typically involves several steps:
For industrial purposes, optimized synthetic routes are employed to enhance scalability and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often utilized to improve production efficiency .
2-amino-9H-thioxanthen-9-one has diverse applications:
Several compounds share structural or functional similarities with 2-amino-9H-thioxanthen-9-one. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Thioxanthen-9-one | Thioxanthene derivative | Exhibits similar reactivity but lacks amino group |
Hycanthone | Structural isomer | Shares the same core structure with different substituents |
Thioxanthone | Parent compound | Acts primarily as a photoinitiator |
The presence of the amino group in 2-amino-9H-thioxanthen-9-one distinguishes it from other thioxanthene derivatives, enhancing its reactivity and potential biological activity. Its ability to inhibit DNA synthesis sets it apart in medicinal chemistry contexts .